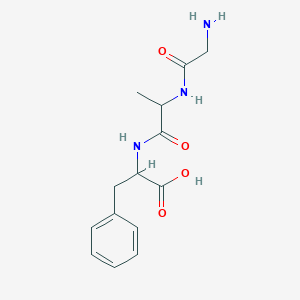

H-Gly-ala-phe-OH

Vue d'ensemble

Description

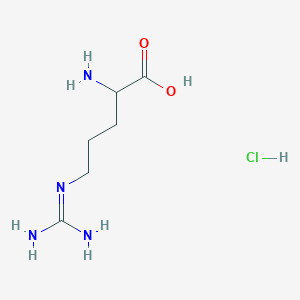

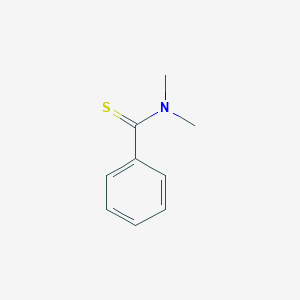

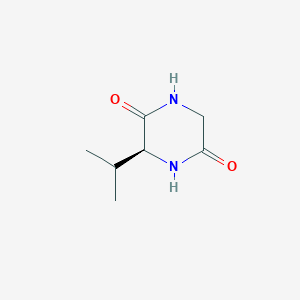

“H-Gly-ala-phe-OH” is a peptide . The peptide is cleaved at the Gly-Phe bond by thermolysin . It contains a total of 40 bonds, including 21 non-H bonds, 9 multiple bonds, 7 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 2 aliphatic secondary amides, 1 aliphatic primary amine, and 1 hydroxyl group .

Molecular Structure Analysis

The optimized structure of sequential 18-mer copolypeptide H-(Ala-Gly)9-OH adopting a right-handed α-helix (α R-helix) conformation was computed . The calculated isotropic 13C and 15N chemical shifts were dependent on the nature of individual amino acid residues .Chemical Reactions Analysis

The synthesis of peptides by amide bond formation between partially protected amino acid derivatives is one of the most wasteful and least green chemical processes . Numerous auxiliary reagents in the form of protecting groups and coupling agents are required .Physical And Chemical Properties Analysis

The molecular weight of “H-Gly-ala-phe-OH” is 293.32 . It has a density of 1.3±0.1 g/cm³, a boiling point of 655.3±55.0 °C at 760 mmHg, and a flash point of 350.1±31.5 °C .Applications De Recherche Scientifique

Nanomedicine: Peptide Self-Assembly

The self-assembly properties of peptides like “H-Gly-ala-phe-OH” are leveraged in nanomedicine to create nanostructures and hydrogels. These structures can be used for drug delivery systems , where the peptide’s ability to form stable, biocompatible matrices can encapsulate drugs, allowing for targeted and controlled release .

Biomaterials: Hydrogel Formation

Peptides containing the “H-Gly-ala-phe-OH” sequence can form hydrogels, which are networks that hold significant amounts of water. These hydrogels have applications in tissue engineering and as scaffolds for cell culture, providing a structure that mimics the natural extracellular matrix .

Diagnostic Tools: Enhanced Imaging

The unique physicochemical properties of peptides can be utilized to improve the performance of diagnostic tools. For instance, peptide-based nanostructures can enhance the contrast in imaging techniques, aiding in the early diagnosis of diseases .

Therapeutic Paradigms: New Treatment Approaches

The tripeptide’s ability to self-assemble into various nanomorphologies opens up new therapeutic paradigms. It can lead to the development of next-generation therapeutics , potentially revolutionizing treatment methods by overcoming current limitations in drug design .

Supramolecular Chemistry: Helical Self-Assembly

The “H-Gly-ala-phe-OH” peptide can participate in helical self-assembly, contributing to the creation of supramolecular structures. These structures have potential applications in nanobiotechnology , such as the fabrication of nanomaterials for drug delivery vehicles and porous materials for gas adsorption .

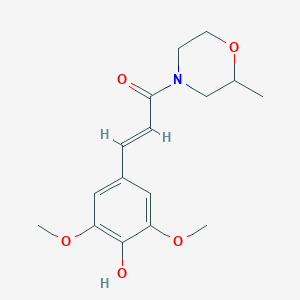

Drug Delivery: Carrier Systems

Modifications of peptides like “H-Gly-ala-phe-OH” can lead to the formation of self-assembled hydrogels capable of acting as carriers for therapeutic agents. These carriers can deliver drugs like curcumin and doxorubicin , commonly used in cancer therapy, in a controlled manner .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Peptides similar to this structure have been found to have an affinity for plasmin, a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration .

Mode of Action

Peptides are known to interact with their targets through various non-covalent interactions, leading to changes in the target’s function . For instance, peptide derivatives containing the fragment –Ala–Phe–Lys– displayed higher inhibitory activity against plasmin than EACA .

Biochemical Pathways

For instance, peptides that inhibit plasmin can affect the fibrinolysis pathway, which is responsible for breaking down blood clots .

Pharmacokinetics

Peptides generally have predictable metabolism and shorter time to market .

Result of Action

Peptides that inhibit plasmin can prevent plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries .

Action Environment

Peptides’ actions can be influenced by various factors, including ph, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4/c1-9(16-12(18)8-15)13(19)17-11(14(20)21)7-10-5-3-2-4-6-10/h2-6,9,11H,7-8,15H2,1H3,(H,16,18)(H,17,19)(H,20,21)/t9-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZZSCEANQDPJER-ONGXEEELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-ala-phe-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

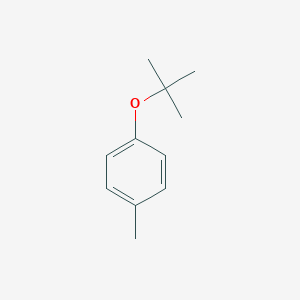

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)